Pacidamycin 3

Description

Contextualization within Uridyl Peptide Antibiotic (UPA) Research

The uridyl peptide antibiotics (UPAs) are a class of natural products characterized by a uridine-derived moiety linked to a peptide backbone. nih.gov This family, which includes the pacidamycins, mureidomycins, napsamycins, and sansanmycins, is distinguished by its shared mechanism of action. pnas.orgresearchgate.net UPAs specifically inhibit translocase I (also known as MraY), a crucial bacterial enzyme involved in the biosynthesis of the cell wall component peptidoglycan. nih.govnih.govpnas.org This target is essential for bacterial survival and has not been exploited by current clinical antibiotics, making the UPA scaffold an attractive starting point for the development of new antibacterial agents. nih.govnih.gov Pacidamycins, in particular, show specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its high resistance to many conventional antibiotics. nih.govnih.gov Research into the pacidamycin family provides valuable insights into the biosynthesis of these complex molecules and the structure-activity relationships that govern their inhibition of MraY. pnas.orgnih.govresearchgate.net

Historical Overview of Pacidamycin Discovery and Classification

The pacidamycin complex was first reported in 1989 following its isolation from the fermentation broth of Streptomyces coeruleorubidus (strain AB 1183F-64). pnas.orgnih.govnih.gov The producing organism was identified from a soil sample collected in Offenburg, Germany. nih.gov Initial studies revealed a complex of related nucleosidyl-peptide antibiotics with potent and specific activity against Pseudomonas aeruginosa. nih.gov Since their initial discovery, at least 10 distinct but structurally related pacidamycins have been identified and characterized. pnas.orgnih.gov The classification of these compounds is based on variations within their peptide side chains, which are attached to a common core structure. nih.gov The identification of the pacidamycin biosynthetic gene cluster has provided a genetic basis for their classification and has opened avenues for generating novel UPA variants through combinatorial biosynthesis. nih.govresearchgate.net

Structural Elucidation and Defining Features of Pacidamycin 3 and Related Congeners

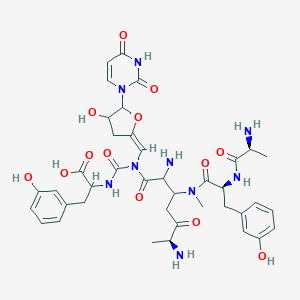

The pacidamycins are defined by a novel and intricate scaffold composed of a pseudopeptide backbone linked to an unusual 3'-deoxyuridine (B14125) nucleoside. nih.gov The structural complexity of this compound and its congeners arises from a combination of several atypical features, including a unique core architecture, a modified nucleoside, non-proteinogenic amino acid constituents, and rare peptide bond formations.

The backbone of pacidamycins is not a simple polypeptide chain but a more complex pseudopeptide structure. nih.gov A defining characteristic of this architecture is a "double inversion" of the peptide chain's direction. nih.govnih.gov This is caused by the incorporation of a diamino acid residue, which presents amino groups for chain extension in two different directions, and the presence of an internal ureido linkage. nih.govnih.gov The assembly of this peptidic backbone is mediated by a nonribosomal peptide synthetase (NRPS) system, which is common for the production of complex peptide natural products and allows for the incorporation of unusual building blocks. nih.govnih.govuea.ac.uk

A key pharmacophore of the pacidamycin family is its atypical nucleoside component. acs.orgnih.gov Unlike the ribose or deoxyribose sugars found in standard nucleic acids, pacidamycins contain a 3'-deoxyuridine moiety. nih.govst-andrews.ac.uk This modified nucleoside is attached to the peptide backbone via a unique exocyclic 4',5'-enamide linkage. pnas.orgnih.gov The biosynthesis of this 4′,5′-dehydronucleoside is a multi-step enzymatic process starting from uridine (B1682114). acs.orgnih.gov This distinctive nucleoside-peptide linkage is a hallmark of the pacidamycin class and is critical for its biological activity. pnas.orgnih.gov

Pacidamycins incorporate several non-proteinogenic amino acids, which are amino acids not found among the 20 common protein-coding ones. nih.govwikipedia.org These unusual components are crucial to the molecule's structure and function.

(2S,3S)-Diaminobutyric Acid (DABA): A central component of the pacidamycin scaffold is an N-methylated (2S,3S)-diaminobutyric acid residue. pnas.orgnih.gov This diamino acid serves as the key junction point, connecting the 3'-deoxyuridine moiety (via the enamide linkage) to the rest of the peptide chain through its two amino groups. researchgate.net The presence of DABA is fundamental to the "double inversion" feature of the peptide backbone. nih.govnih.gov

meta-Tyrosine (m-Tyr): Many pacidamycin congeners, including this compound, feature the rare amino acid L-meta-tyrosine. nih.govuea.ac.uk This positional isomer of the common amino acid tyrosine is incorporated at the N-terminus of the pseudopeptide chain. nih.govnih.gov

The incorporation of these and other non-standard amino acids is a key function of the nonribosomal peptide synthetase machinery that builds the pacidamycins. nih.govuea.ac.uk

Beyond standard amide bonds, the pacidamycin structure features unusual linkages that contribute to its unique three-dimensional shape and chemical properties.

Ureido Linkage: A rare internal ureido moiety (a carbonyl group bonded to two nitrogen atoms) is present in the peptide chain. nih.govnih.gov This linkage connects an L-Alanine residue to the C-terminal aromatic amino acid, contributing to the structural rigidity and unique conformation of the molecule. pnas.orgnih.gov

Beta-Peptide Linkage: The peptide bond formed between the N-terminal meta-tyrosine and the diaminobutyric acid core is a β-peptide linkage. nih.gov This means the bond is formed with the amino group on the beta-carbon of DABA, rather than the typical alpha-carbon, which is a key factor in initiating one of the inversions in the peptide chain's direction. nih.gov

The combination of these defining structural features results in the complex and biologically active architecture of this compound and the broader pacidamycin family.

Table of Structural Features in the Pacidamycin Family

| Feature | Description | Relevance to this compound |

| Core Nucleoside | 3'-Deoxyuridine | Present |

| Nucleoside-Peptide Linkage | 4',5'-Enamide | Present |

| Central Amino Acid | (2S,3S)-N-methyl-2,3-Diaminobutyric Acid (DABA) | Present |

| Key N-Terminal Residue | L-meta-Tyrosine (m-Tyr) | Present |

| Unusual Internal Linkage | Ureido bond | Present |

| Unusual Peptide Bond | β-Peptide linkage (m-Tyr to DABA) | Present |

Structure

2D Structure

Properties

CAS No. |

121280-49-7 |

|---|---|

Molecular Formula |

C39H49N9O13 |

Molecular Weight |

851.9 g/mol |

IUPAC Name |

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H49N9O13/c1-19(40)29(51)17-28(46(3)34(55)26(43-33(54)20(2)41)14-21-6-4-8-23(49)12-21)32(42)35(56)48(38(59)44-27(37(57)58)15-22-7-5-9-24(50)13-22)18-25-16-30(52)36(61-25)47-11-10-31(53)45-39(47)60/h4-13,18-20,26-28,30,32,36,49-50,52H,14-17,40-42H2,1-3H3,(H,43,54)(H,44,59)(H,57,58)(H,45,53,60)/b25-18+/t19-,20-,26-,27?,28?,30?,32?,36?/m0/s1 |

InChI Key |

YSDRMMXKDVSBJZ-VTBPMDGBSA-N |

SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Isomeric SMILES |

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N |

Canonical SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Synonyms |

pacidamycin 3 |

Origin of Product |

United States |

Genomic and Enzymatic Basis of Pacidamycin Biosynthesis

Enzymatic Pathways for Key Pacidamycin 3 Building Blocks

Biogenesis of the 3'-Deoxyuridine (B14125) Nucleoside

Uridine (B1682114) Oxidation by Pac11 (PacK) Dehydrogenase

The initial step in constructing the nucleoside component of pacidamycin involves the modification of uridine. The flavin-dependent dehydrogenase, Pac11 (also referred to as PacK), plays a crucial role in this process. Pac11 catalyzes the oxidation of uridine, converting it into uridine-5'-aldehyde researchgate.net. This aldehyde intermediate is essential for the subsequent formation of the characteristic 4',5'-enamide linkage that connects the nucleoside to the DABA residue of the peptide chain researchgate.net.

Assembly of the Non-Ribosomal Peptidyl Chain

The construction of the pacidamycin peptide scaffold is a multi-step process mediated by a series of NRPS enzymes and associated proteins. These enzymes work in a coordinated fashion, activating, loading, and linking amino acid building blocks to form the characteristic tetra- or pentapeptide structure nih.govacs.orgnih.govnih.govpnas.orgcapes.gov.brnih.govresearchgate.net. The highly modular and often dissociated nature of these NRPS enzymes allows for flexibility in substrate selection and assembly, contributing to the structural diversity observed within the pacidamycin family nih.govpnas.org.

(2S,3S)-Diaminobutyric Acid (DABA) is a critical non-proteinogenic amino acid that serves as a central connecting point in the pacidamycin structure researchgate.netnih.govnih.govresearchgate.net. Its biosynthesis originates from L-threonine researchgate.netnih.govresearchgate.netmit.edu. A specific subcluster of genes, including pacQST, is implicated in the synthesis of DABA pnas.orgnih.gov. The gene pacP is identified as an NRPS protein involved in the activation and loading of DABA onto the assembly line nih.govpnas.orgnih.govutexas.edu. Furthermore, the enzyme PacV, a S-adenosylmethionine (SAM)-dependent N-methyltransferase, is responsible for the N-methylation of DABA, a modification present in the final pacidamycin structure nih.govutexas.edu.

The activation and incorporation of amino acids into the growing peptide chain are primarily carried out by adenylation (A) domains within NRPS modules pnas.orgnih.govbiorxiv.org. These domains select and activate specific amino acids, forming aminoacyl-adenylates.

PacP: This NRPS protein, possessing Adenylation (A), Thiolation (T), and Thioesterase (TE) domains, is responsible for the activation and loading of DABA nih.govpnas.orgnih.govutexas.edu.

PacO: A standalone A domain, PacO activates L-alanine (L-Ala) and loads it onto the thiolation (T) domain of the C-T didomain protein PacN nih.govpnas.orgnih.govutexas.edunih.gov.

PacL: This NRPS protein, comprising C-A-T domains, activates aromatic amino acids such as meta-tyrosine (m-Tyr), L-phenylalanine (L-Phe), and L-tryptophan (L-Trp) nih.govpnas.orgnih.govutexas.edunih.gov. The activity of PacL is notably dependent on the auxiliary protein PacJ, which belongs to the MbtH-like family nih.govnih.govcapes.gov.broup.com.

PacU and PacW: These are additional standalone A domains identified in the cluster. PacU is proposed to activate L-Ala for the N-terminal position in certain pacidamycin variants (e.g., Pacidamycin D), while PacW activates m-Tyr for the N-terminal position in others asm.orgnih.gov.

A distinctive feature of pacidamycins is the ureido dipeptide linkage, typically formed between L-alanine and an aromatic amino acid (e.g., Ala-CO-Phe) nih.govacs.orgnih.govpnas.orgcapes.gov.brresearchgate.netutexas.edunih.gov. This linkage is constructed through the concerted action of several enzymes, including PacL, PacJ, PacN, and PacO nih.govpnas.orgnih.govresearchgate.netutexas.edu. PacN, a C-T didomain NRPS protein, is central to this process pnas.orgnih.govresearchgate.netutexas.edunih.govpnas.org. L-Ala, activated by PacO, is loaded onto PacN's T domain, forming l-Ala-S-PacN pnas.orgutexas.edunih.gov. Concurrently, aromatic amino acids activated by PacL (with PacJ's support) are loaded onto PacL's T domain. PacN's condensation (C) domain is hypothesized to catalyze the formation of the ureido bond by reacting with the Ala-S-PacN intermediate and the aromatic aminoacyl moiety from PacL pnas.orgnih.govutexas.edu. Bicarbonate serves as the source of the carbonyl carbon for this ureido linkage pnas.orgnih.gov.

The assembly of the pacidamycin peptide chain involves key freestanding domains that facilitate chain elongation and final release.

PacH: This freestanding thiolation (T) domain acts as a crucial carrier protein, tethering the growing peptide chain via a phosphopantetheinyl arm nih.govacs.orgnih.govcapes.gov.brnih.govutexas.edu. It holds the assembled peptide intermediates, awaiting further modification or release.

PacD: A freestanding condensation (C) domain, PacD is responsible for linking the DABA residue to the C-terminal ureido dipeptide. It catalyzes the nucleophilic attack of the α-amino group of DABA onto the thioester-bound ureido dipeptide, which is tethered to PacN nih.govnih.govutexas.edupnas.org.

PacI: Another freestanding condensation (C) domain, PacI plays a role in the final stages of peptide assembly. It catalyzes the release of the completed peptidyl chain from PacH by forming an amide linkage with a nucleoside derivative nih.govacs.orgnih.govcapes.gov.brnih.govpnas.org. PacI demonstrates flexibility, also utilizing uridine and 3'-deoxy-uridine as substrates nih.gov.

Some pacidamycin variants, such as pacidamycin 1 and 3, possess a pentapeptide backbone, featuring an additional N-terminal alanine (B10760859) residue compared to tetrapeptide scaffolds researchgate.netnih.govnih.govpnas.orgfrontiersin.orgpnas.org. This terminal alanine is incorporated by the tRNA-dependent aminoacyltransferase PacB researchgate.netnih.govnih.govpnas.orgfrontiersin.orgpnas.org. PacB catalyzes the transfer of L-alanine from alanyl-tRNA (Ala-tRNA) to the N-terminus of the tetrapeptide intermediate, which remains attached to the PacH carrier protein. This reaction extends the peptide chain to a pentapeptide, completing a crucial step in the assembly line nih.govnih.govpnas.orgpnas.org. PacB represents a novel class of enzymes involved in secondary metabolite biosynthesis that utilize aminoacyl-tRNAs for peptide bond formation, akin to cyclodipeptide synthases and bacterial Fem enzymes nih.govnih.govpnas.orgfrontiersin.orgpnas.org.

Table 1: Key Enzymes Involved in Pacidamycin Biosynthesis

| Enzyme Name | Type/Domains | Proposed Function | Key Substrates/Products | References |

| Pac11 (PacK) | Flavin-dependent dehydrogenase | Oxidation of uridine | Uridine → Uridine-5'-aldehyde | researchgate.net |

| PacP | NRPS (A-T-TE) | Activation and loading of DABA | L-Threonine → DABA; DABA activation/loading | nih.govpnas.orgnih.govutexas.edu |

| PacO | NRPS (A) | Activation and loading of L-Ala | L-Ala → L-Ala-AMP; L-Ala-S-PacN | nih.govpnas.orgnih.govutexas.edunih.gov |

| PacL | NRPS (C-A-T) | Activation and loading of aromatic amino acids | m-Tyr, l-Phe, l-Trp → aminoacyl-S-PacL | nih.govpnas.orgnih.govutexas.edunih.gov |

| PacJ | MbtH-like protein | Auxiliary protein for PacL activity | Stimulates PacL adenylation | nih.govnih.govcapes.gov.broup.com |

| PacN | NRPS (C-T) | Formation of ureido dipeptide linkage | Ala-S-PacN + aromatic-S-PacL → Ureido dipeptide-S-PacN | pnas.orgnih.govresearchgate.netutexas.edunih.govpnas.org |

| PacH | NRPS (T) | Freestanding thiolation domain; carrier protein | Holds growing peptide intermediates | nih.govacs.orgnih.govcapes.gov.brnih.govutexas.edu |

| PacD | NRPS (C) | Freestanding condensation domain | Links DABA to ureido dipeptide | nih.govnih.govutexas.edupnas.org |

| PacI | NRPS (C) | Freestanding condensation domain | Releases peptide from PacH to nucleoside | nih.govacs.orgnih.govcapes.gov.brnih.govpnas.org |

| PacB | tRNA-dependent aminoacyl transferase | Elongation of peptide chain with N-terminal Ala | Ala-tRNA + tetrapeptide-S-PacH → pentapeptide-S-PacH | researchgate.netnih.govnih.govpnas.orgfrontiersin.orgpnas.org |

| PacV | N-methyltransferase | N-methylation of DABA | DABA → N-methyl-DABA | nih.govutexas.edu |

| PacQST | Genes | Involved in DABA biosynthesis | L-Threonine → DABA | pnas.orgnih.govmit.edu |

| PacU | NRPS (A) | Activation of N-terminal L-Ala | L-Ala → L-Ala-AMP | asm.orgnih.gov |

| PacW | NRPS (A) | Activation of N-terminal m-Tyr | m-Tyr → m-Tyr-AMP | asm.orgnih.gov |

Compound Names Mentioned:

Pacidamycin

Pacidamycin 1

this compound

Pacidamycin D

Pacidamycin 4

Pacidamycin 5

Pacidamycin 5T

Uridine

(2S,3S)-Diaminobutyric Acid (DABA)

meta-Tyrosine (m-Tyr)

L-Alanine (L-Ala)

L-Phenylalanine (L-Phe)

L-Tryptophan (L-Trp)

Uridine-5'-aldehyde

Alanyl-tRNA

3'-deoxyuridine

Molecular Mechanisms of Pacidamycin 3 Action and Bacterial Resistance

Elucidation of the Antimicrobial Target: Translocase I (MraY)

Pacidamycin 3 exerts its antimicrobial effects by interfering with a fundamental process in bacterial life: the synthesis of the cell wall. Its primary target has been identified as Translocase I, also known as MraY.

MraY, or phospho-MurNAc-pentapeptide translocase, is an essential integral membrane enzyme found in the cell membranes of most bacteria uu.nlnih.govmdpi.comuniprot.orgscispace.comnih.govoup.compnas.orgnih.govoup.comresearchgate.netresearchgate.netnih.govwarwick.ac.ukresearchgate.netacs.org. This enzyme plays a critical role in the second stage of peptidoglycan biosynthesis, a complex polymer that forms the rigid structural layer of the bacterial cell wall. MraY catalyzes the crucial step of transferring the peptidoglycan precursor, phospho-MurNAc-pentapeptide, from its cytoplasmic donor, UDP-MurNAc-pentapeptide, to a lipid carrier molecule, undecaprenyl phosphate (B84403) (C55-P). This reaction yields undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I nih.govmdpi.comnih.govoup.compnas.orgresearchgate.netresearchgate.netwarwick.ac.ukresearchgate.net. The integrity of the cell wall is vital for bacterial survival, providing structural support against osmotic pressure and maintaining cell shape. Consequently, any disruption in MraY's function directly compromises cell wall synthesis, leading to bacterial lysis and death uu.nlnih.govgu.se.

This compound belongs to a class of antibiotics known as uridyl peptide antibiotics (UPAs). These compounds function as potent inhibitors of MraY by acting as structural analogues of its natural substrate, UDP-MurNAc-pentapeptide pnas.orgnih.govresearchgate.netresearchgate.netpsu.edunih.govpnas.orgnih.gov. The nucleoside moiety, specifically the uracil-ribose component, is recognized as a key determinant for MraY binding pnas.org. By mimicking the substrate, this compound binds to the active site of MraY, thereby blocking the enzyme's catalytic activity and halting the production of Lipid I. This mechanism effectively arrests peptidoglycan synthesis at an early membrane-associated step, ultimately leading to bacterial cell death nih.govpsu.edunih.govnih.govasm.org. This compound is one of several natural product classes that target MraY, highlighting this enzyme as a significant target for antibiotic development nih.gov.

Differential Antimicrobial Activity and Spectrum

This compound exhibits a notably narrow spectrum of activity, primarily targeting specific bacterial species.

This compound demonstrates significant antimicrobial activity predominantly against Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen known for its intrinsic resistance to many antibiotics researchgate.netnih.govmedchemexpress.comnih.govmedchemexpress.comjst.go.jpnih.govresearchgate.netmedchemexpress.com. Minimum Inhibitory Concentration (MIC) values for P. aeruginosa typically range from 4 to 64 µg/mL nih.govnih.gov. Studies have indicated that this compound is bactericidal against this organism nih.gov. The selective uptake of this compound by an oligopeptide transporter system in P. aeruginosa is believed to contribute to its specific activity against this bacterium researchgate.net.

In contrast to its activity against P. aeruginosa, this compound exhibits minimal to no inhibitory effect on many other common bacterial species, including Escherichia coli and Staphylococcus aureus medchemexpress.comnih.govjst.go.jpnih.gov. MIC values for these bacteria are reported to be greater than 100 µg/mL, indicating intrinsic resistance nih.gov. The mechanisms underlying this resistance are thought to involve a combination of factors such as the lack of efficient uptake of the antibiotic into the bacterial cell or the presence of robust efflux pump systems that actively expel the drug nih.gov. While intrinsic resistance is observed, synthetic modifications to the Pacidamycin structure have shown potential for broadening its spectrum to include organisms like E. coli nih.gov.

Acquired Resistance Mechanisms in Target Pathogens

The emergence of antibiotic resistance is a significant challenge, and bacteria can develop resistance to this compound through various mechanisms. In P. aeruginosa, resistant mutants can arise with a notable frequency, typically in the range of 10-6 to 10-7 nih.govresearchgate.netnih.gov.

Two primary types of resistance mechanisms have been identified:

Loss of Uptake: The most prevalent mechanism for high-level and high-frequency resistance in P. aeruginosa involves mutations in the opp operon, which encodes an oligopeptide transport system nih.govasm.org. This system is crucial for the uptake of this compound across the inner membrane. Impairment of this transporter, through mutations in genes like oppA or oppB, significantly reduces or prevents the entry of the antibiotic into the cell nih.govasm.org.

Efflux Pumps: While less common as the primary driver of high-level resistance, the overproduction or enhanced activity of multidrug resistance efflux pumps, such as the MexAB-OprM or MexCD-OprJ systems, can also contribute to pacidamycin resistance by actively expelling the drug from the bacterial cell nih.gov.

These acquired resistance mechanisms, particularly the loss of efficient uptake, underscore the importance of understanding bacterial transport systems in the context of antibiotic efficacy and the development of resistance.

Table 1: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) | Notes | Source |

| Pseudomonas aeruginosa | 8–64 | Bactericidal activity observed. | nih.gov |

| Pseudomonas aeruginosa | 4–16 | Wild-type strain. | nih.gov |

| Escherichia coli | >100 | Intrinsically resistant. | nih.gov |

| Staphylococcus aureus | >100 | Intrinsically resistant. | nih.gov |

| Enterobacteriaceae | >100 | Intrinsically resistant. | nih.gov |

| Streptococci (most species) | >100 | Intrinsically resistant. | nih.gov |

| Streptococcus pyogenes | 12.5–25 | Observed in strains with existing macrolide-lincosamide-streptogramin resistance. | nih.gov |

Role of Oligopeptide Permease Systems (e.g., OppA, OppB) in Antibiotic Uptake

Oligopeptide permease (Opp) systems are crucial for nutrient uptake in bacteria, utilizing periplasmic binding proteins, such as OppA and OppB, to scavenge and transport peptides across the cell membrane nih.govnih.govmdpi.com. These systems can be exploited by antibiotics that mimic peptide substrates, facilitating their entry into the bacterial cell mdpi.comasm.orgnih.govapsnet.org.

Studies have demonstrated that pacidamycin is a substrate for the oligopeptide permease system in Pseudomonas aeruginosa nih.govnih.govasm.orgnih.govapsnet.orgasm.orgasm.orgasm.org. Specifically, both periplasmic binding proteins, OppA and OppB, are required for pacidamycin uptake nih.govnih.gov. This suggests that pacidamycin transport is mediated by an oligomeric binding protein complex involving both OppA and OppB nih.govnih.gov. The uptake of pacidamycin via the Opp system is essential for its activity, as mutations disrupting the opp operon (encoding OppA, OppB, and other components) lead to high-level resistance nih.govnih.govasm.org. This resistance is primarily attributed to decreased uptake of the antibiotic into the bacterial cell, rather than enhanced efflux nih.govnih.gov. For instance, opp mutants exhibit significantly reduced susceptibility to pacidamycin nih.govnih.govasm.org.

Table 1: this compound Susceptibility in P. aeruginosa Mutants of the Oligopeptide Permease System

| Strain/Genotype | Description | This compound MIC (μg/mL) | Reference |

| Wild-type PAO1 | Control strain | 4-16 | nih.govnih.govasm.org |

| oppA mutant | Impaired uptake due to OppA deficiency | >500 | nih.govnih.gov |

| oppB mutant | Impaired uptake due to OppB deficiency | >500 | nih.govnih.gov |

| opp operon mutant | Disruption of multiple Opp system components | >500 | nih.govnih.govasm.org |

Note: MIC values are approximate based on reported ranges.

Contribution of Multidrug Efflux Pumps (e.g., MexAB-OprM, MexCD-OprJ) to Resistance

Multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family pumps like MexAB-OprM and MexCD-OprJ in P. aeruginosa, play a significant role in bacterial resistance by actively expelling a broad spectrum of compounds from the cell mdpi.comnih.gov. While impaired uptake is the primary mechanism for high-level pacidamycin resistance, efflux pumps contribute to lower levels of resistance.

Research indicates that pacidamycin can be a substrate for certain multidrug efflux pumps nih.govasm.orgresearchgate.net. Specifically, overexpression of the MexAB-OprM and MexCD-OprJ pumps has been associated with intermediate levels of pacidamycin resistance nih.govnih.gov. Mutants exhibiting this lower-level resistance often display cross-resistance to other antibiotics, a hallmark of efflux pump-mediated resistance nih.govnih.gov. For example, type 2 mutants, which are less frequent than type 1 (high-level resistance) mutants, show intermediate pacidamycin resistance and cross-resistance to agents like levofloxacin, tetracycline, and erythromycin, correlating with the overexpression of MexAB-OprM or MexCD-OprJ nih.govnih.gov.

Furthermore, studies have shown that the MexAB-OprM efflux pump plays a role in the intrinsic resistance of P. aeruginosa to pacidamycin asm.orgasm.orgresearchgate.net. Inactivation of the MexAB-OprM system renders bacteria more susceptible to pacidamycin asm.orgasm.orgresearchgate.net. However, the influence of MexAB-OprM on high-level resistance is limited, as inhibiting this pump does not reduce the resistance observed in type 1 mutants, confirming that impaired uptake is the dominant factor for high-level resistance asm.orgasm.orgresearchgate.net. MexEF-OprN, another efflux pump, does not appear to be involved in pacidamycin resistance, as its overexpression does not alter susceptibility nih.govasm.org.

Table 2: this compound Susceptibility in P. aeruginosa Strains with Altered Efflux Pump Expression

| Strain/Genotype | Description | This compound MIC (μg/mL) | Reference |

| Wild-type PAO1 | Control strain | 4-16 | nih.govnih.govasm.org |

| PAM1043 (MexAB-OprM overexpressor) | Intermediate resistance due to MexAB-OprM upregulation | 64 | nih.govnih.gov |

| PAM1044 (MexCD-OprJ overexpressor) | Intermediate resistance due to MexCD-OprJ upregulation | 64 | nih.govnih.gov |

| PAM1154 (mexAB-oprM inactive) | Increased susceptibility due to MexAB-OprM inactivation | <4-16 | asm.orgasm.orgresearchgate.net |

Note: MIC values are approximate based on reported ranges.

Compound List:

this compound

MexAB-OprM

MexCD-OprJ

MexEF-OprN

OppA

OppB

PAβN (Phe-Arg-β-naphthylamide)

Levofloxacin

Tetracycline

Erythromycin

Synthetic Chemistry and Analogue Development of Pacidamycin 3 Scaffolds

Correlation Between Structural Modifications and MraY Inhibitory Activity

The efficacy of pacidamycin analogues as MraY inhibitors is closely tied to specific structural features. Research indicates that the uridine (B1682114) moiety is a crucial determinant for binding to the MraY target pnas.orgresearchgate.net. Modifications to the peptide chain and the nucleoside component have been explored to fine-tune MraY inhibitory activity. Although precise IC50 values for specific Pacidamycin 3 analogues are not detailed in the available literature, general trends observed with other MraY inhibitors highlight the impact of structural changes. For instance, the presence of a hydroxyl group at the 2'-position of the nucleoside can be critical; its removal in related compounds like capuramycin (B22844) led to a tenfold decrease in MraY inhibition nih.gov. Similarly, a basic functional group at the 5'' position of the nucleoside is essential for potent inhibition, with secondary amines, amidines, and guanidines proving effective, whereas tertiary amines and acylated derivatives are inactive psu.edu.

Table 1: Illustrative Impact of Structural Modifications on MraY Inhibition (General Trends)

| Modification Site/Type | Example Modification | General Impact on MraY Inhibition | Relevant Research Area |

| Nucleoside Moiety | Removal of 2'-OH | Minimal impact (observed in some related nucleoside inhibitors) | Structure-Activity Relationship (SAR) studies |

| Nucleoside Moiety | Replacement of 2'-OH with H | Significant decrease in potency | SAR studies, analogue design |

| Peptide Chain (C-term) | Variation in aromatic amino acid residue | Modulates activity; specific interactions crucial | SAR studies, analogue synthesis |

| Peptide Chain (N-term) | Variation in amino acid or dipeptide composition | Modulates activity; influences binding affinity | Analogue development, combinatorial biosynthesis |

| Nucleoside Moiety | Introduction of a basic group at the 5''-position | Essential for strong inhibitory activity | SAR studies, lead optimization |

| Nucleoside Moiety | Hydrogenation of the 4'-exo double bond | Leads to dihydropacidamycin analogues | Semi-synthesis, stereochemical studies |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical factor influencing the biological activity of pacidamycins and their analogues science.gov. Detailed studies have focused on elucidating the absolute stereochemistry of the chiral centers within the pacidamycin scaffold. For example, the stereochemical configurations of the tryptophan and alanine (B10760859) residues, as well as the 2S,3S configuration of the 2,3-diaminobutyric acid (DABA) residue, have been established nih.gov. Furthermore, the hydrogenation of the C(4') exocyclic olefin in pacidamycins results in dihydropacidamycins, with the stereochemistry at the C(4') nucleoside site determined to be (R) nih.gov. Such stereochemical precision is paramount, as even minor variations can significantly alter biological properties; for instance, in related nucleoside analogues, the (S) isomer demonstrated substantial MraY activity, whereas the (R) isomer was inactive researchgate.net. This underscores the necessity of precise stereochemical control during the synthesis and development of pacidamycin analogues to ensure or enhance MraY inhibitory potency.

Biocatalytic Synthesis of Pacidamycin Analogues and Derivatives

The biosynthesis of pacidamycins is orchestrated by a complex enzymatic machinery comprising at least nine distinct enzymes nih.govnih.govacs.orgrsc.org. This intricate pathway provides a fertile ground for developing biocatalytic strategies to generate novel pacidamycin analogues and derivatives.

The enzymes involved in the pacidamycin biosynthetic pathway exhibit a notable degree of substrate promiscuity, a characteristic that has been effectively utilized for the in vitro biosynthesis of various pacidamycin analogues nih.govnih.govacs.orgrsc.org. This inherent flexibility allows for the incorporation of diverse amino acid precursors or modifications to the nucleoside moiety, leading to the creation of novel structural variants. For example, research has demonstrated that the pacidamycin biosynthetic machinery displays relaxed substrate specificity towards tryptophan analogues, facilitating the production of new pacidamycin derivatives dovepress.com. By understanding and manipulating these enzymes, researchers can engineer novel scaffolds with customized properties.

A particularly distinctive feature of pacidamycins is their biosynthetically generated 3'-deoxyuridine (B14125) moiety researchgate.netnih.govnih.gov. This modified nucleoside shares structural similarities with established synthetic anti-retroviral drugs, such as stavudine (B1682478) and abacavir (B1662851) nih.gov. The enzyme Pac13, which catalyzes the dehydration of uridine-5'-aldehyde to form the 3'-deoxyuridine core, has been structurally characterized and its enzymatic mechanism elucidated nih.govnih.gov. The structural resemblance of the 3'-deoxy pacidamycin moiety to known antiviral nucleosides highlights a significant potential for employing Pac13 and related biocatalytic systems in the production of novel antiviral compounds researchgate.netnih.govnih.gov. This avenue could involve the engineering of Pac13 or the utilization of analogous dehydratase enzymes to synthesize modified nucleosides with therapeutic applications beyond their antibacterial roles.

Compound List:

this compound

Pacidamycin D

Dihydropacidamycin D

Chloropacidamycin

7-Aryl-pacidamycin derivatives

Pacidamycin analogues

Muraymycins

Napsamycins

Sansanmycins

Mureidomycins

Capuramycin

Liposidomycins

Caprazamycins

Tunicamycin

Stavudine

Abacavir

Cordycepin

Emerging Research Avenues and Therapeutic Implications for Pacidamycins

Further Dissection of Undefined Enzymatic Functions in Pacidamycin Biosynthesis

The biosynthesis of pacidamycins is a complex process orchestrated by a suite of enzymes encoded within a 31-kb gene cluster in Streptomyces coeruleorubidus. nih.gov This cluster contains genes for highly dissociated nonribosomal peptide synthetase (NRPS) modules and various tailoring enzymes. nih.govresearchgate.net While significant progress has been made in identifying the functions of many of these enzymes, the assembly-line logic remains poorly understood due to the fragmented nature of the NRPS system. nih.govduke.edunorthwestern.edu

Key identified enzymatic functions include the three-step modification of the uridine (B1682114) nucleoside, involving oxidation by Pac11, transamination by Pac5, and dehydration by the Cupin-domain protein Pac13 to form the 4′,5′-dehydronucleoside pharmacophore. acs.org The formation of the unusual ureido linkage between Ala4 and the C-terminal aromatic amino acid is catalyzed by the combined action of PacL, PacJ, PacN, and PacO. nih.gov However, the precise mechanism of how the freestanding and dissociated NRPS domains and modules coordinate to ensure the specific assembly and flow of intermediates during the peptidyl-chain growth is an area of active investigation. nih.gov For instance, questions remain about how the freestanding thiolation (T) domain (PacH) and condensation (C) domains (PacD and PacI) assemble into functional modules to provide specific flux. nih.govnorthwestern.edunih.gov Elucidating these remaining enzymatic functions is crucial for leveraging combinatorial biosynthesis to generate novel pacidamycin analogs. nih.gov

| Enzyme/Protein | Proposed Function in Pacidamycin Biosynthesis |

| Pac11 | Oxidation of the 5'-alcohol of uridine. acs.org |

| Pac5 | Transamination of the aldehyde resulting from Pac11 action. acs.org |

| Pac13 | Dehydration to form the 4',5'-dehydronucleoside. acs.org |

| PacL, J, N, O | Assembly of the C-terminal ureido dipeptide. nih.gov |

| PacP, O | Essential Nonribosomal Peptide Synthetases (NRPSs). nih.gov |

| PacQ, S, T | Probable synthesis of the diaminobutyric acid (DABA) building block from L-Thr. nih.gov |

| PacV | N-methylation of DABA. nih.gov |

| PacH | Freestanding thiolation (T) domain, acts as a key carrier. nih.govnorthwestern.edu |

| PacI | Freestanding condensation (C) domain, catalyzes the release of the assembled peptide. nih.govnorthwestern.edu |

Advanced Strategies for Overcoming Bacterial Resistance to MraY Inhibitors

MraY is considered an excellent antibiotic target because it is highly conserved across a broad range of bacteria and is absent in eukaryotes. nih.gov While significant resistance mechanisms to MraY inhibitors like pacidamycins are not yet widespread, the emergence of resistance is an inevitable threat. Bacteria employ several general mechanisms to resist antibiotics, which could be applicable to MraY inhibitors. These include modifying the antibiotic's target site, producing enzymes that inactivate the drug, and actively pumping the antibiotic out of the cell using efflux pumps. futurelearn.comreactgroup.org

Advanced strategies to overcome potential resistance to MraY inhibitors are being conceptually explored:

Combination Therapy : One of the most promising approaches is the use of antibiotic adjuvants. mdpi.com This could involve co-administering pacidamycins with efflux pump inhibitors (EPIs), which would block the extrusion of the antibiotic, thereby increasing its intracellular concentration. mdpi.com Another strategy is to use outer membrane permeabilizers, especially for Gram-negative bacteria like Pseudomonas aeruginosa, to facilitate the entry of the pacidamycin to its target on the inner membrane. mdpi.com

Development of Inhibitor-Stable Derivatives : If resistance emerges through enzymatic modification of the pacidamycin structure, new analogs could be designed that are resistant to this inactivation. This involves identifying the modifying enzymes and then creating derivatives where the target site for the bacterial enzyme is altered or blocked.

Targeting Alternative Binding Sites : Research into the catalytic mechanism of MraY has revealed specific amino acid residues, such as histidine 289, that are crucial for its function. uu.nl Designing pacidamycin derivatives that interact with different, but equally critical, sites on the MraY enzyme could render existing target-site modification resistance mechanisms ineffective. nih.gov

Bypassing Resistance Mechanisms : Nanoparticle-based drug delivery systems offer a potential route to bypass resistance mechanisms like efflux pumps. biotech-asia.org Encapsulating pacidamycins in nanocarriers could facilitate their delivery directly into the bacterial cytoplasm, protecting them from efflux and enzymatic degradation.

Development of Next-Generation Pacidamycin 3 Derivatives with Enhanced Properties

To improve the therapeutic profile of natural pacidamycins, significant efforts are underway to generate novel derivatives with enhanced properties such as improved potency, expanded spectrum of activity, and better stability. Several innovative approaches are being employed.

Precursor-Directed Biosynthesis : This technique involves feeding structural analogs of the natural biosynthetic precursors to the pacidamycin-producing organism, S. coeruleorubidus. The biosynthetic machinery has shown remarkable flexibility, incorporating various tryptophan analogues to produce new pacidamycin derivatives. st-andrews.ac.uk Notably, feeding with 7-chloro- and 7-bromotryptophans resulted in the corresponding halogenated pacidamycins, sometimes in higher yields than the natural product. st-andrews.ac.uk These halogenated derivatives serve as valuable intermediates for further chemical modification via cross-coupling reactions. st-andrews.ac.ukresearchgate.net

Chemogenetics : This hybrid approach combines genetic engineering and chemical synthesis. For example, the gene for tryptophan 7-halogenase (prnA) from another bacterium was introduced into S. coeruleorubidus. nih.gov This resulted in the in situ chlorination of the pacidamycin's tryptophan residue, creating a "handle" for subsequent synthetic modifications using mild cross-coupling chemistry on crude extracts. nih.gov

Semisynthesis and Total Synthesis : Chemical synthesis offers the greatest control for structural modifications. Synthetic dihydropacidamycins, for instance, have been created and shown to possess a modified antibacterial spectrum, including promising activity against wild-type and resistant Escherichia coli and multi-resistant clinical strains of Mycobacterium tuberculosis. nih.gov Another semisynthetic approach explored a Pictet-Spengler reaction to diversify the N-terminus of pacidamycin 4, which contains a meta-tyrosine residue. nih.gov While these specific derivatives were inactive, the study highlighted the importance of the N-terminus for bioactivity and demonstrated a viable chemical strategy for diversification. nih.gov

| Strategy | Approach | Outcome/Enhanced Property |

| Precursor-Directed Biosynthesis | Feeding tryptophan analogues to S. coeruleorubidus. st-andrews.ac.uk | Generation of new pacidamycin analogues (e.g., 2-methyl-, 7-methyl-, 7-chloro-, 7-bromopacidamycins). st-andrews.ac.uk |

| Chemogenetics | Heterologous expression of a halogenase gene in S. coeruleorubidus. nih.gov | Production of chlorinated pacidamycin, enabling further synthetic diversification. nih.gov |

| Total Synthesis | Chemical synthesis of pacidamycin analogues. nih.gov | Creation of dihydropacidamycins with a modified spectrum of activity, including against E. coli and M. tuberculosis. nih.gov |

| Semisynthesis | Pictet-Spengler reaction on meta-tyrosine containing pacidamycin 4. nih.gov | Diversification of the N-terminal structure. nih.gov |

Exploration of Alternative Therapeutic Applications for Pacidamycin Scaffolds

The intricate and unique chemical architecture of the pacidamycin scaffold makes it an interesting starting point for applications beyond its inherent antibacterial activity. A "scaffold" in drug discovery refers to a core chemical structure that can be systematically modified to interact with various biological targets. researchgate.net While pacidamycins are potent MraY inhibitors, their structural motifs could be repurposed.

Inhibitors of Other Enzymes : The uridyl-peptide structure is a mimic of the natural MraY substrate, UDP-MurNAc-pentapeptide. nih.gov This fundamental design could be adapted to inhibit other enzymes that recognize nucleotide-peptide or nucleotide-sugar conjugates. By modifying the peptide portion and the nucleoside, libraries could be created and screened against other bacterial or even human transferase enzymes involved in disease.

Targeted Drug Delivery : The pacidamycin scaffold could potentially be used as a vehicle to deliver other therapeutic agents specifically to bacteria. By removing the pharmacophore responsible for MraY inhibition but retaining the parts of the molecule responsible for bacterial uptake and recognition, it could be conjugated to other toxins or antibiotics, concentrating their effect at the site of infection.

Probes for Chemical Biology : Fluorescently tagged or biotinylated pacidamycin derivatives could serve as powerful chemical probes. These tools could be used to study the localization, dynamics, and interactions of MraY within the bacterial cell membrane, providing deeper insights into the process of cell wall biosynthesis.

Development of Antifungals or Antiparasitics : The core scaffold could be decorated with different functional groups to explore activity against other pathogens. For example, the bengamide class of natural products was first investigated for antitumor activity and later found to have potential as antibiotics against pathogens like Mycobacterium tuberculosis, demonstrating that a single scaffold can have multiple therapeutic applications. mdpi.com Similarly, modifying the pacidamycin scaffold could yield compounds with activity against fungal or parasitic targets.

The exploration of protein scaffolds as alternatives to antibodies for cancer therapy and diagnostics further highlights the broader principle of using stable, modifiable molecular frameworks to generate novel therapeutic and diagnostic agents. nih.govrsc.org Applying this principle to the unique chemical scaffold of pacidamycin could unlock new and unexpected therapeutic opportunities.

Q & A

Q. How can researchers optimize the synthesis protocol for Pacidamycin 3 to improve yield and purity?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and final product purity .

- Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate this compound with >95% purity. Report yields at each step to identify bottlenecks .

- Validate synthesis reproducibility across three independent batches using statistical measures (e.g., standard deviation for yield and purity) .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure .

- Compare spectral data with published reference standards to resolve ambiguities in stereochemistry .

- Use X-ray crystallography if crystalline forms are obtainable, as this provides definitive structural confirmation .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Conduct minimum inhibitory concentration (MIC) assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) using broth microdilution methods .

- Include time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects .

- Validate results with positive controls (e.g., known peptidoglycan inhibitors) and replicate experiments to ensure statistical significance (p < 0.05) .

Q. How should researchers assess this compound’s stability under physiological conditions?

Methodological Answer:

- Perform stability studies in simulated biological fluids (e.g., plasma, lysosomal fluid) at 37°C over 24–72 hours, quantifying degradation via LC-MS .

- Monitor pH-dependent stability using buffers (pH 4–8) to model gastrointestinal and intracellular environments .

- Apply Arrhenius equation kinetics to predict shelf-life under varying storage conditions .

Q. What strategies are effective for conducting systematic literature reviews on this compound?

Methodological Answer:

- Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound" AND "biosynthesis" OR "mechanism of action") to filter relevant studies .

- Apply the PRISMA framework to screen, select, and synthesize evidence, documenting exclusion criteria to minimize bias .

- Cross-reference "grey literature" (e.g., conference abstracts, preprints) via Google Scholar to identify emerging data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Methodological Answer:

- Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and test bioactivity using MIC assays .

- Apply computational modeling (e.g., molecular docking) to predict binding affinity to target enzymes like MraY .

- Use multivariate regression analysis to correlate structural changes with potency changes, reporting R² values to quantify variance .

Q. What experimental approaches are used to investigate bacterial resistance mechanisms against this compound?

Methodological Answer:

- Generate resistant strains via serial passaging in sub-MIC concentrations and perform whole-genome sequencing to identify mutations .

- Quantify efflux pump activity using ethidium bromide accumulation assays in the presence/absence of efflux inhibitors .

- Validate target specificity via competitive binding assays with radiolabeled this compound and purified MraY .

Q. How can in vivo efficacy and toxicity of this compound be evaluated in animal models?

Methodological Answer:

- Use murine infection models (e.g., neutropenic thigh) with P. aeruginosa inoculum. Measure bacterial load reduction via CFU counts after dosing .

- Assess pharmacokinetics (PK) through plasma concentration-time profiles, calculating AUC, Cmax, and half-life .

- Perform histopathological analysis of liver/kidney tissues to detect toxicity, applying the OECD guidelines for humane endpoints .

Q. How should researchers address contradictory bioactivity data across studies on this compound?

Q. What methodologies are recommended for studying synergistic combinations of this compound with other antibiotics?

Methodological Answer:

- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) and classify synergy (FICI ≤ 0.5) .

- Validate findings with time-lapse microscopy to visualize enhanced bactericidal effects in combinatorial treatments .

- Employ genomic or proteomic profiling to identify pathways potentiated by drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.